molecular formula C19H11NO4 B412253 3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)benzoic acid CAS No. 202805-08-1

3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)benzoic acid

Cat. No.: B412253
CAS No.: 202805-08-1
M. Wt: 317.3g/mol
InChI Key: YGIZOHPUZJDOSJ-UHFFFAOYSA-N
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Description

3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)benzoic acid is a complex organic compound belonging to the class of benzo[de]isoquinoline derivatives This compound is characterized by its unique structure, which includes a benzoic acid moiety attached to a benzo[de]isoquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)benzoic acid typically involves multi-step organic reactions. One common method includes the condensation of phthalic anhydride with an appropriate amine to form the isoquinoline core, followed by further functionalization to introduce the benzoic acid group. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific solvents to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often utilizing advanced techniques such as catalytic hydrogenation, high-pressure reactors, and automated purification systems.

Chemical Reactions Analysis

Types of Reactions

3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the dioxo groups to hydroxyl groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions include hydroxylated derivatives, quinones, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)benzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals due to its unique structural properties.

Mechanism of Action

The mechanism of action of 3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound’s dioxo groups can participate in redox reactions, influencing cellular processes and signaling pathways. Additionally, its aromatic structure allows for strong π-π interactions with biological macromolecules, potentially affecting their function and activity.

Comparison with Similar Compounds

Similar Compounds

    1,3-dioxo-1H-benzo[de]isoquinoline derivatives: These compounds share the core structure but differ in the substituents attached to the isoquinoline ring.

    Benzoic acid derivatives: Compounds with similar benzoic acid moieties but different functional groups attached to the aromatic ring.

Uniqueness

3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)benzoic acid is unique due to the combination of the benzoic acid and benzo[de]isoquinoline structures, which imparts distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in research and industry.

Properties

IUPAC Name

3-(1,3-dioxobenzo[de]isoquinolin-2-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11NO4/c21-17-14-8-2-4-11-5-3-9-15(16(11)14)18(22)20(17)13-7-1-6-12(10-13)19(23)24/h1-10H,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGIZOHPUZJDOSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)C4=CC=CC(=C4)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901196055
Record name 3-(1,3-Dioxo-1H-benz[de]isoquinolin-2(3H)-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901196055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>47.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49645356
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

202805-08-1
Record name 3-(1,3-Dioxo-1H-benz[de]isoquinolin-2(3H)-yl)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=202805-08-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(1,3-Dioxo-1H-benz[de]isoquinolin-2(3H)-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901196055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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